molecular formula C14H15BrN2 B8092757 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Cat. No.: B8092757
M. Wt: 291.19 g/mol
InChI Key: NGVYCIWRBOTRIZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound with a molecular formula of C14H15BrN2. This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a benzyl group in its structure makes it a unique and valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the bromination of 1-benzyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • 1-Benzyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
  • 2-Bromo-1H-benzo[d]imidazole
  • 1-Benzyl-2-chloro-4,5,6,7-tetrahydro-1H-benzo[d]imidazole

Comparison: 1-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different substitution patterns and reactivity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzyl-2-bromo-4,5,6,7-tetrahydrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYCIWRBOTRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N2CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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